Optimized Lipophilicity: A Precise LogP of 1.21 Balances Permeability and Solubility
(1-Propylpiperidin-2-yl)methanamine exhibits a calculated LogP of 1.21 . This is significantly lower than the LogP of its 1-butyl analog (2.46) [1] and slightly lower than the 1-ethyl analog (1.40) . This reduction in lipophilicity compared to the butyl derivative suggests the propyl analog will have improved aqueous solubility and potentially a better pharmacokinetic profile, avoiding the high LogP 'red zone' often associated with poor metabolic stability and increased toxicity risk.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.21 |
| Comparator Or Baseline | 1-Butyl analog: 2.46; 1-Ethyl analog: 1.40 |
| Quantified Difference | LogP reduced by 1.25 units vs. butyl; by 0.19 units vs. ethyl. |
| Conditions | Computational prediction (XLogP3 or equivalent method). |
Why This Matters
Precise control of LogP is essential for balancing cell permeability and aqueous solubility, which directly impacts oral bioavailability and the success of a drug candidate.
- [1] Chembase. (n.d.). (1-butylpiperidin-2-yl)methanamine [Product Properties]. Retrieved April 23, 2026, from http://www.chembase.cn/substance-553142.html View Source
